5-Amino-3-acetylpyridine
Overview
Description
5-Amino-3-acetylpyridine is a compound that belongs to the class of chemicals known as monoaminopyridines . It is a derivative of pyridine, which is a nitrogen-bearing heterocycle . Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Molecular Structure Analysis
The molecular formula of this compound is C7H8N2O . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex. For instance, the three-component reaction of 5-amino-3-methylisoxazole with aldehydes and N-aryl-acetoacetamides resulted in the formation of either compounds or the dihydro-isoxazolopyridines .Mechanism of Action
The mechanism of action of 5-Amino-3-acetylpyridine or similar compounds often involves their role as intermediates in various biochemical processes. For instance, the nicotinamide analog 3-acetylpyridine is converted into 3-APMN, which activates SARM1 and induces SARM1-dependent NAD+ depletion, axon degeneration, and neuronal death .
Future Directions
Pyridine-based compounds, such as 5-Amino-3-acetylpyridine, have significant clinical diversity and are expected to play a crucial role in the development of novel drug candidates in the future . They have attracted increasing attention due to their ease of parallelization and testing potential pertaining to the chemical space .
Properties
IUPAC Name |
1-(5-aminopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKVRODICRMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652183 | |
Record name | 1-(5-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-65-0 | |
Record name | 1-(5-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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